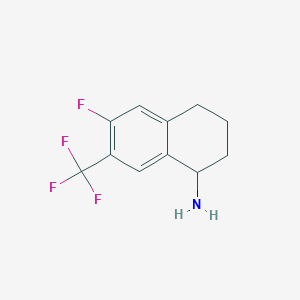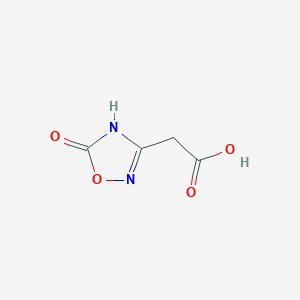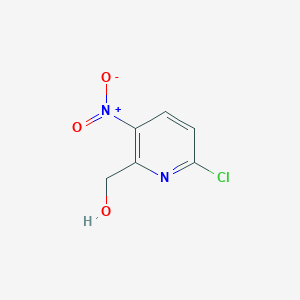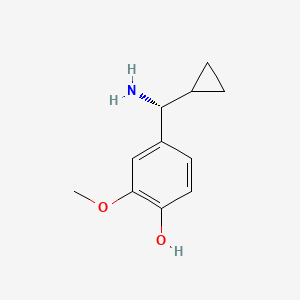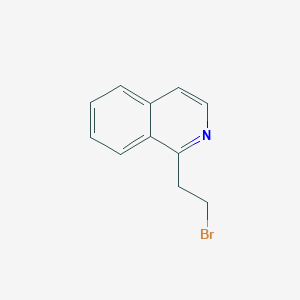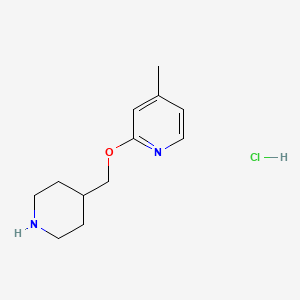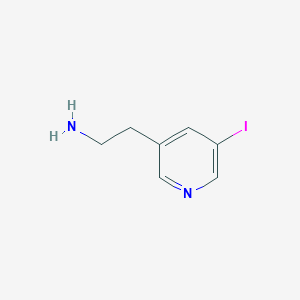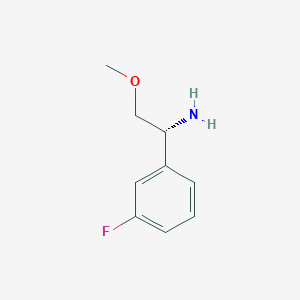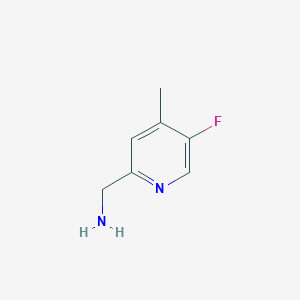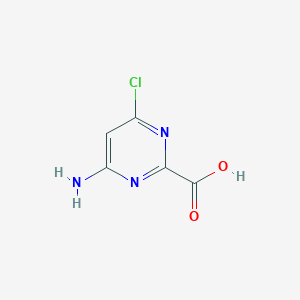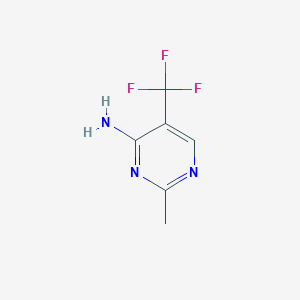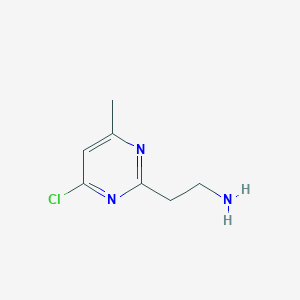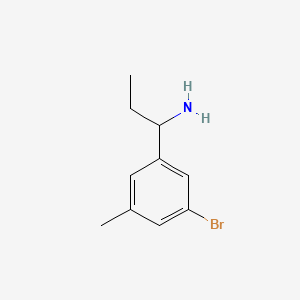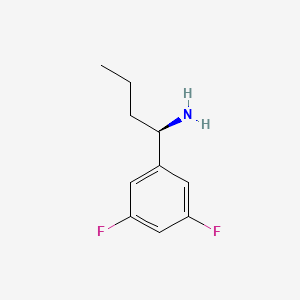![molecular formula C16H9ClN4S B12973167 7-Chloro-5-(6-phenylpyridin-2-yl)thiazolo[4,5-d]pyrimidine](/img/structure/B12973167.png)
7-Chloro-5-(6-phenylpyridin-2-yl)thiazolo[4,5-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-5-(6-phenylpyridin-2-yl)thiazolo[4,5-d]pyrimidine is a heterocyclic compound that belongs to the thiazolo[4,5-d]pyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a thiazole ring fused with a pyrimidine ring, along with a phenylpyridine moiety, contributes to its unique chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-(6-phenylpyridin-2-yl)thiazolo[4,5-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with 2-chloropyrimidine in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the cyclization process, leading to the formation of the desired thiazolo[4,5-d]pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for further applications .
Análisis De Reacciones Químicas
Types of Reactions
7-Chloro-5-(6-phenylpyridin-2-yl)thiazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with different nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiazolidines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
The major products formed from these reactions include substituted thiazolo[4,5-d]pyrimidines, sulfoxides, sulfones, and thiazolidines, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It has shown promising activity as an anticancer agent, particularly as a topoisomerase I inhibitor, which can interfere with DNA replication in cancer cells.
Biological Research: The compound has been investigated for its antimicrobial, antifungal, and anti-inflammatory properties.
Industrial Applications: It can be used as an intermediate in the synthesis of other biologically active compounds and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 7-Chloro-5-(6-phenylpyridin-2-yl)thiazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets. As a topoisomerase I inhibitor, it stabilizes the topoisomerase I-DNA complex, preventing the re-ligation of the DNA strand and leading to DNA damage and cell death. This mechanism is particularly effective in rapidly dividing cancer cells . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit key enzymes involved in microbial metabolism .
Comparación Con Compuestos Similares
Similar Compounds
Thiazolo[4,5-d]pyrimidin-7(6H)-ones: These compounds share a similar core structure and have been studied for their anticancer and antimicrobial activities.
Pyrido[2,3-d]pyrimidines: These compounds also exhibit diverse biological activities and are used in medicinal chemistry.
Uniqueness
7-Chloro-5-(6-phenylpyridin-2-yl)thiazolo[4,5-d]pyrimidine is unique due to the presence of the phenylpyridine moiety, which enhances its biological activity and selectivity towards specific molecular targets. This structural feature distinguishes it from other thiazolo[4,5-d]pyrimidine derivatives and contributes to its potential as a therapeutic agent .
Propiedades
Fórmula molecular |
C16H9ClN4S |
|---|---|
Peso molecular |
324.8 g/mol |
Nombre IUPAC |
7-chloro-5-(6-phenylpyridin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C16H9ClN4S/c17-14-13-16(18-9-22-13)21-15(20-14)12-8-4-7-11(19-12)10-5-2-1-3-6-10/h1-9H |
Clave InChI |
NKMMWBHFHQWDQC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC(=CC=C2)C3=NC4=C(C(=N3)Cl)SC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


